1,2-Dibromo-4-(bromomethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

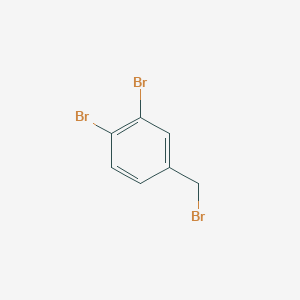

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dibromo-4-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQATZGGKHAYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495967 | |

| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64382-93-0 | |

| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64382-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Importance of Halogenated Aromatics in Chemical Research

Halogenated aromatic hydrocarbons, which feature one or more halogen atoms bonded to a benzene (B151609) ring, are cornerstones of chemical research and industry. iloencyclopaedia.org Their utility spans from serving as intermediates in the synthesis of pharmaceuticals and agrochemicals to their application in materials science. iloencyclopaedia.orgpatsnap.com The introduction of halogen atoms, such as bromine, into an aromatic scaffold profoundly influences the molecule's electronic properties and reactivity. researchgate.netacs.org

Brominated aromatics, in particular, are prized for their role in cross-coupling reactions, where the carbon-bromine bond can be selectively activated by transition metal catalysts to form new bonds. patsnap.com This has made them indispensable in the synthesis of complex organic molecules. patsnap.com Furthermore, the presence of bromine can enhance the biological activity of molecules, with many halogen-containing compounds being investigated as potential therapeutic agents. researchgate.net The lipophilicity and ability of bromine to form halogen bonds contribute to improved interactions with biological targets. researchgate.netacs.org In the field of materials science, brominated aromatic compounds are utilized as flame retardants and in the production of liquid crystal displays. patsnap.com

Unpacking the Structure and Reactivity of 1,2 Dibromo 4 Bromomethyl Benzene

Established Synthetic Routes

The traditional synthesis of this compound hinges on a two-stage process: the formation of a dibrominated toluene (B28343) precursor, followed by the bromination of the methyl group.

Electrophilic Aromatic Bromination Strategies for Dibrominated Precursors

The primary precursor for the target molecule is 3,4-dibromotoluene (B1293573). Obtaining this specific isomer through direct electrophilic bromination of toluene presents a significant challenge due to the directing effects of the methyl group. The methyl group is an activating substituent, directing incoming electrophiles to the ortho and para positions. researchgate.netresearchgate.net

Direct bromination of toluene using molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), typically yields a mixture of 2-bromotoluene (B146081) and 4-bromotoluene (B49008). rsc.orgcolab.ws Pushing the reaction further to achieve dibromination often results in a complex mixture of isomers, including 2,4-dibromotoluene (B1294801) and other polysubstituted products, making the isolation of the desired 3,4-dibromotoluene difficult and inefficient.

To achieve higher regioselectivity, alternative strategies are often employed. One such method involves starting with a pre-substituted aniline (B41778), such as 2-bromo-4-methylaniline. Through a Sandmeyer reaction, the amino group can be converted into a second bromo substituent, providing a more controlled route to a specific dibromotoluene isomer. researchoutreach.org While this example yields 2,4-dibromotoluene, a similar strategic approach starting with the appropriate aniline derivative is a viable, albeit longer, path to 3,4-dibromotoluene.

Table 1: Regioselectivity in the Bromination of Toluene

| Catalyst/Conditions | Product Distribution (ortho:para) | Comments |

|---|---|---|

| None (dark, 0.8% conversion) | 33.3% : 66.6% | Low conversion without a catalyst. |

| FeBr₃ | Predominantly o- and p-bromotoluene | Standard Lewis acid catalyst for aromatic bromination. rsc.org |

Benzylic Bromination via Radical Mechanisms for Bromomethyl Installation

Once the 3,4-dibromotoluene precursor is obtained, the final bromine atom is introduced at the benzylic position (the methyl group) via a free-radical halogenation. This reaction is highly selective for the benzylic position because the C-H bonds are weaker than those on the aromatic ring, and the resulting benzylic radical is stabilized by resonance with the benzene ring. masterorganicchemistry.comresearchgate.net

The most common and effective reagent for this transformation is N-bromosuccinimide (NBS). masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light (photochemical initiation) or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). missouri.edu NBS is favored over molecular bromine because it provides a low, constant concentration of Br₂, which minimizes competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

The mechanism proceeds through a radical chain reaction:

Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS by light generates the initial bromine radical (Br•). missouri.edu

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 3,4-dibromotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated from NBS reacting with HBr) to form the product, this compound, and a new bromine radical, which continues the chain. google.commissouri.eduyoutube.com

Termination: The reaction is terminated when two radicals combine. missouri.edu

Sequential Halogenation Approaches

A sequential approach involves introducing the bromine atoms one by one in a controlled order. For instance, one could start with 4-bromotoluene and perform a benzylic bromination to yield 1-bromo-4-(bromomethyl)benzene. The subsequent step would be the electrophilic bromination of the aromatic ring. However, controlling the position of the second ring bromination is difficult. The existing substituents, a bromo group (ortho-, para-directing and deactivating) and a bromomethyl group (deactivating), would influence the position of the incoming electrophile. This makes it challenging to selectively synthesize the 1,2-dibromo isomer and would likely result in a mixture of products.

Alternatively, starting with o-bromotoluene or m-bromotoluene and applying a similar sequence of benzylic and then aromatic bromination would also present significant challenges in controlling the final substitution pattern, making this a less favorable established route.

Advanced and Emerging Synthetic Protocols

Recent research has focused on developing more selective, efficient, and environmentally friendly methods for the synthesis of brominated aromatic compounds.

Catalytic Methods in Selective Bromination

To overcome the regioselectivity challenges in producing dibrominated precursors, advanced catalytic systems are being explored. Zeolite-based catalysts, such as those loaded with zinc bromide (ZnBr₂) on K-10 clay, have been shown to enhance para-selectivity in the bromination of substituted benzenes. google.com By tuning the catalyst's pore size and acidity, it is possible to direct the bromination to a specific position, potentially offering a more direct route to 3,4-dibromotoluene. google.com

Ionic liquids have also emerged as novel catalysts and solvents for halogenation reactions. researchgate.netmdpi.com Their unique properties, such as low vapor pressure and tunable acidity, can lead to higher selectivity and easier product separation. For example, certain ionic liquids can enhance the rate and selectivity of electrophilic chlorination of toluene, a principle that can be extended to bromination. mdpi.com

Table 2: Examples of Advanced Catalytic Bromination

| Catalyst System | Substrate | Key Advantage |

|---|---|---|

| ZnBr₂ on K-10 Clay | Toluene | Increased para-selectivity over ortho. google.com |

| Zeolite H-BEA | Bromobenzene | High selectivity for p-dibromobenzene. google.com |

Green Chemistry Approaches and Sustainable Synthesis Strategies

Traditional bromination methods often use hazardous reagents and solvents, such as molecular bromine and carbon tetrachloride. researchgate.net Green chemistry initiatives aim to replace these with safer and more sustainable alternatives.

For benzylic bromination, significant progress has been made in replacing CCl₄ with less toxic solvents like acetonitrile (B52724) or even water. researchgate.netcolab.ws Furthermore, visible light is increasingly used as a clean and safe initiator for radical reactions, avoiding the need for chemical initiators. researchgate.netcolab.ws

A key development is the in situ generation of bromine, which avoids the transport and handling of the hazardous liquid. rsc.orgresearchoutreach.org Common methods include the oxidation of bromide salts (like KBr or HBr) with an oxidant such as hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net This approach generates only the required amount of bromine for the reaction, improving safety and reducing waste.

Continuous flow chemistry is another sustainable strategy being applied to bromination reactions. rsc.orgresearchoutreach.orgrsc.org Using microreactors, photochemical reactions can be performed more efficiently and safely, with better control over reaction parameters and uniform irradiation, leading to higher yields and purity. rsc.org This technology has been successfully applied to photochemical benzylic brominations, demonstrating its potential for industrial-scale sustainable manufacturing. researchoutreach.org

Reaction Pathways and Mechanistic Studies of 1,2 Dibromo 4 Bromomethyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Position

The bromomethyl group (-CH2Br) is the primary site for nucleophilic substitution reactions. The benzylic position's reactivity is significantly enhanced due to the adjacent aromatic ring, which can stabilize both transition states and intermediates involved in substitution mechanisms. msu.edu Consequently, 1,2-dibromo-4-(bromomethyl)benzene readily undergoes reactions with a variety of nucleophiles, a property leveraged in the synthesis of more complex molecules. For instance, similar benzylic bromides are used in one-pot nucleophilic substitution reactions with sodium azide, followed by cycloadditions to form triazole derivatives. nih.gov

Nucleophilic substitution at the benzylic position of this compound can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, with the operative mechanism being highly dependent on reaction conditions such as the solvent, the nature of the nucleophile, and temperature. quora.com

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom as the bromide leaving group departs. chemicalnote.com This pathway is favored by strong nucleophiles in polar aprotic solvents. quora.com Kinetically, the reaction is second-order, as its rate depends on the concentrations of both the substrate and the nucleophile. chemicalnote.com From a stereochemical standpoint, an SN2 reaction at a chiral center results in an inversion of configuration. smartstartinstitute.comyoutube.com In the case of this compound, the benzylic carbon is prochiral, and substitution can lead to a chiral product with a specific stereochemistry dictated by the SN2 mechanism's backside attack. chemicalnote.com

The SN1 mechanism involves a two-step process initiated by the slow, rate-determining departure of the leaving group to form a benzylic carbocation intermediate. quora.comchemicalnote.com This carbocation is notably stabilized by resonance, with the positive charge delocalized into the aromatic π-system. quora.com The reaction is favored by polar protic solvents, which can stabilize this ionic intermediate, and is kinetically first-order, depending only on the substrate concentration. quora.com The planar carbocation can then be attacked by a nucleophile from either face, typically leading to a racemic or near-racemic mixture of products if the substitution creates a stereocenter. smartstartinstitute.com

| Aspect | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, involves carbocation intermediate | One step, concerted process with a transition state |

| Stereochemistry | Racemization (attack from both sides of planar carbocation) | Inversion of configuration (backside attack) |

| Favored by | Weak nucleophiles, polar protic solvents (e.g., water, alcohols) | Strong nucleophiles, polar aprotic solvents (e.g., acetone, DMSO) |

The presence of two bromine atoms on the aromatic ring has a significant electronic influence on the reactivity of the benzylic position. Bromine atoms are electron-withdrawing through the inductive effect due to their high electronegativity. libretexts.org This inductive withdrawal of electron density from the ring tends to destabilize the benzylic carbocation intermediate that is central to the SN1 pathway. numberanalytics.com Consequently, the presence of these deactivating halogen substituents slows the rate of SN1 reactions compared to unsubstituted benzyl (B1604629) bromide.

Electrophilic Aromatic Substitution Reactions on the Dibromobenzene Core

While the benzylic position is prone to nucleophilic attack, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. masterorganicchemistry.com In this compound, the ring is considered deactivated towards EAS due to the electron-withdrawing nature of all three substituents. libretexts.org The reaction is therefore slower than the electrophilic substitution of benzene (B151609).

The position of substitution on the aromatic ring is determined by the cumulative directing effects of the existing substituents. There are three available positions for an incoming electrophile: C3, C5, and C6.

Bromine Substituents (at C1 and C2): Halogens are deactivating groups but are ortho-, para-directors. libretexts.orgorganicchemistrytutor.com This is because while they withdraw electron density inductively, they can donate a lone pair of electrons through resonance, which stabilizes the positively charged arenium ion intermediate, particularly when the attack is at the ortho or para position. youtube.com

Bromomethyl Substituent (at C4): The -CH2Br group is considered a deactivating group due to the strong inductive effect of the bromine atom. Deactivating alkyl-type groups are typically meta-directors. organicchemistrytutor.comsavemyexams.com

The regioselectivity is therefore a result of competing effects:

Attack at C3: This position is ortho to the C2-Br, meta to the C1-Br, and meta to the C4-CH2Br.

Attack at C5: This position is meta to the C1-Br, para to the C2-Br, and ortho to the C4-CH2Br.

Attack at C6: This position is ortho to the C1-Br, meta to the C2-Br, and meta to the C4-CH2Br.

In electrophilic aromatic substitution, ortho- and para-directing effects from the halogen substituents are generally dominant over the meta-directing effect of the deactivating bromomethyl group, as the halogens can provide resonance stabilization to the cationic intermediate. reddit.comyoutube.com Both positions 5 and 6 are activated by a para or ortho bromine, respectively. However, substitution at position 5 would be sterically hindered by the adjacent bromomethyl group. Therefore, substitution is most likely to occur at position 6, which is ortho to the C1-bromine and meta to the other two groups, representing a balance between electronic activation and steric accessibility.

| Position | Relation to C1-Br (o,p-director) | Relation to C2-Br (o,p-director) | Relation to C4-CH2Br (m-director) | Overall Likelihood |

|---|---|---|---|---|

| C3 | Meta (deactivated) | Ortho (activated) | Meta (favored) | Possible |

| C5 | Meta (deactivated) | Para (activated) | Ortho (disfavored) | Less likely due to sterics |

| C6 | Ortho (activated) | Meta (deactivated) | Meta (favored) | Most likely |

The outcome of a reaction yielding multiple products can be governed by either kinetic or thermodynamic control. libretexts.org

Kinetic control occurs when the reaction is irreversible, and the major product is the one that forms the fastest, i.e., via the lowest activation energy pathway. pressbooks.pub

Thermodynamic control occurs when the reaction is reversible, allowing an equilibrium to be established, and the major product is the most stable one. pressbooks.pub

Most electrophilic aromatic substitutions are effectively irreversible under typical reaction conditions. pressbooks.pub Therefore, the regioselectivity of EAS on this compound is under kinetic control. The observed product distribution reflects the relative stabilities of the transition states leading to the different arenium ion intermediates. The positions that are best able to stabilize the positive charge of the intermediate—primarily through the resonance donation from the halogen substituents—will have a lower activation energy and will form more rapidly. youtube.comnih.gov While higher temperatures can sometimes introduce reversibility, for most EAS reactions, the kinetic product is the one isolated. libretexts.org

Radical Reactions Involving Bromine Centers

The benzylic hydrogens of the bromomethyl group are particularly susceptible to free-radical substitution. msu.edu This type of reaction allows for the replacement of the remaining hydrogen on the benzylic carbon with another bromine atom, yielding 1,2-dibromo-4-(dibromomethyl)benzene. researchgate.net

This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under UV light. byjus.comresearchgate.net The reaction proceeds via a free-radical chain mechanism:

Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS generates a bromine radical. byjus.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a bromine source (like Br2, which can be formed from NBS and HBr) to form the product and a new bromine radical, which continues the chain. byjus.comyoutube.com

Termination: The reaction ceases when radicals combine with each other. byjus.com

The high selectivity for the benzylic position is due to the stability of the benzylic radical intermediate, which is delocalized over the aromatic ring. numberanalytics.com This makes radical bromination an efficient method for further functionalization at this site. youtube.com

| Reagent | Initiator/Condition | Solvent | Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | UV light or Peroxide (e.g., AIBN, benzoyl peroxide) | Carbon tetrachloride (CCl4), Acetonitrile (B52724) | 1,2-Dibromo-4-(dibromomethyl)benzene |

| Bromine (Br2) | UV light | Non-polar solvent | 1,2-Dibromo-4-(dibromomethyl)benzene |

Applications of 1,2 Dibromo 4 Bromomethyl Benzene in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic placement of reactive sites on 1,2-Dibromo-4-(bromomethyl)benzene makes it a powerful electrophile for the synthesis of a variety of fused heterocyclic compounds. The ortho-dibromo substituents and the benzylic bromide can be selectively targeted by nucleophiles to build rings of varying size and heteroatom composition.

Synthesis of Nitrogen-Containing Heterocycles

The ortho-bis(halomethyl)arene motif is a classic precursor for the synthesis of isoindoline (B1297411) derivatives. In a reaction analogous to that of 1,2-bis(bromomethyl)benzene (B41939), this compound can react with primary amines or ammonia (B1221849) to construct the isoindoline ring system. chemicalbook.com The bromomethyl group undergoes nucleophilic substitution with the amine, leading to the formation of a fused five-membered nitrogen-containing ring. This reaction provides a direct route to 5,6-dibromoisoindoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The general use of nitrogen-containing heterocycles is widespread in the development of pharmaceuticals and agrochemicals. uq.edu.au

For example, the condensation of 2-(2-bromoethyl)phthalimide with cyclic amines is a known method for producing derivatives of isoindoline-1,3-dione, which have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov

| Reactant | Product Class | Significance |

| Primary Amines (e.g., R-NH₂) | 5,6-Dibromo-2-alkyl/aryl-isoindolines | Building blocks for functional materials and bioactive molecules. |

| Ammonia (NH₃) | 5,6-Dibromoisoindoline | Core heterocyclic structure for further functionalization. |

Formation of Sulfur-Containing Heterocycles

The reactivity of the benzylic bromide in conjunction with the ortho-dibromo groups allows for the formation of sulfur-containing heterocycles. A key reaction is the cyclization with thiourea. The closely related 1,2-bis(bromomethyl)benzene is known to react with isothioureas in the synthesis of inhibitors for human nitric oxide synthases. chemicalbook.comlookchem.com

Following a similar pathway, this compound can react with thiourea, where the sulfur atom acts as a nucleophile, attacking the bromomethyl group to form an isothiuronium (B1672626) salt intermediate. Subsequent intramolecular cyclization, potentially involving one of the ring bromine atoms, can lead to the formation of fused sulfur-containing heterocyclic systems like benzothiazepines. Benzothiazepines are a prominent class of seven-membered heterocycles with a wide range of pharmacological activities, making them important targets in drug discovery. nih.govnih.gov

| Reagent | Intermediate/Product | Potential Application |

| Thiourea (H₂NCSNH₂) | Isothiuronium salt | Precursor to benzothiazepines and other sulfur heterocycles. |

| 2-Aminothiophenol | - | Synthesis of 1,5-benzothiazepine (B1259763) derivatives. nih.gov |

Construction of Spirocyclic Systems

Spirocyclic compounds, which feature two rings connected by a single common atom, are of significant interest in organic synthesis due to their unique three-dimensional structures. The compound 1,2-bis(bromomethyl)benzene is a known electrophile used in the synthesis of spirocyclic molecules. chemicalbook.com By extension, this compound serves as a suitable precursor for creating spiro-fused systems. The reaction typically involves a di-nucleophile that reacts with the bromomethyl group and, after a series of steps, can lead to the formation of a spiro center. This methodology allows for the generation of complex and sterically hindered structures that are otherwise difficult to access.

Role in Macrocyclic Chemistry

Macrocycles, particularly cyclophanes, are molecules containing one or more aromatic rings bridged by aliphatic chains. wikipedia.org These structures are crucial in host-guest chemistry and materials science due to their defined cavities and unique electronic properties. The bifunctional nature of this compound, along with its regioisomers, makes it an excellent building block for cyclophane synthesis. beilstein-journals.org

The typical strategy involves reacting the bromomethyl groups with another bifunctional molecule under high-dilution conditions to favor intramolecular cyclization. For instance, reaction with a dithiol or a bisphenol can create large rings containing ether or thioether linkages. The remaining bromine atoms on the aromatic ring can then be used for further modifications, such as cross-coupling reactions, to introduce more complexity or to link the cyclophane to other molecular systems. The synthesis of cyclophanes from bromomethylbenzene derivatives is a well-established strategy in supramolecular chemistry. nsf.govresearchgate.net

Intermediate in Fine Chemical Synthesis

Beyond its direct use in constructing complex ring systems, this compound is a critical intermediate in the multi-step synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical sectors.

Pharmaceutical and Agrochemical Intermediates

The heterocyclic and macrocyclic structures derived from this compound are often the core components of biologically active molecules. For example, isothioureas synthesized from the related 1,2-bis(bromomethyl)benzene are known to be potent inhibitors of human nitric oxide synthases, which are therapeutic targets for inflammatory and neurological disorders. lookchem.com Benzothiazepine derivatives, which can be synthesized from this precursor, are another class of compounds with significant medicinal applications, including use as anticancer agents. nih.govnih.gov

The presence of three bromine atoms offers multiple handles for synthetic manipulation. The more reactive benzylic bromide can be substituted first, followed by selective functionalization of the two aromatic bromines using modern cross-coupling techniques like Suzuki or Buchwald-Hartwig reactions. This allows for the controlled and systematic construction of complex molecules, making this compound a valuable intermediate for building libraries of potential drug candidates and agrochemicals.

Advanced Characterization and Spectroscopic Analysis in Mechanistic Elucidation

Application of High-Resolution NMR Techniques for Structural Confirmation and Dynamics

For instance, the analysis of a closely related isomer, 1-bromomethyl-2-(dibromomethyl)benzene, offers significant insight. iucr.org In this molecule, the protons on the benzene (B151609) ring and those on the brominated methyl groups give rise to distinct signals whose chemical shifts and coupling patterns are dictated by their electronic environments.

In the predicted ¹H NMR spectrum of 1,2-Dibromo-4-(bromomethyl)benzene, one would expect to observe signals in two primary regions. The aromatic region would display a complex pattern corresponding to the three non-equivalent protons on the benzene ring. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 3 would be a doublet coupled to the proton at position 6, and the proton at position 6 would appear as a doublet of doublets. The benzylic protons of the -CH₂Br group would yield a singlet, typically found in the range of 4.5-4.7 ppm, due to the deshielding effect of the adjacent bromine atom and aromatic ring.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments. For this compound, seven distinct signals would be anticipated: six for the aromatic carbons and one for the bromomethyl carbon. The carbons directly bonded to bromine (C1 and C2) would be significantly downfield, while the signal for the -CH₂Br carbon would also be prominent.

Detailed research findings on the isomer 1-bromomethyl-2-(dibromomethyl)benzene highlight the utility of NMR. iucr.org

Table 1: NMR Data for the Isomer 1-bromomethyl-2-(dibromomethyl)benzene

| Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.98 (d) | Aromatic H |

| 7.45 (t) | Aromatic H | |

| 7.31 (t) | Aromatic H | |

| 7.28 (d) | Aromatic H | |

| 7.14 (bs) | -CHBr₂ | |

| 4.61 (s) | -CH₂Br | |

| ¹³C NMR | 137.45, 133.45, 133.32, 130.78, 130.32, 130.17 | Aromatic C |

| 37.47 | -CHBr₂ |

Data sourced from a study on bromomethyl-substituted benzenes and naphthalenes. iucr.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming these assignments for this compound by establishing proton-proton and proton-carbon correlations, respectively, thereby providing irrefutable proof of the molecule's connectivity and structure.

X-ray Crystallography in Determining Molecular and Crystal Structures

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and solid-state behavior of a compound.

While a specific crystal structure determination for this compound has not been reported in the reviewed literature, the crystallographic analysis of closely related polybrominated aromatic compounds offers valuable insights into the expected structural features. A notable example is the study of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) , which revealed two polymorphic forms. rsc.org The investigation of these forms highlights how subtle changes in crystal packing can arise and the significant role that intermolecular interactions, particularly bromine-bromine contacts, play in dictating the supramolecular architecture. rsc.org

In the crystal structure of Form I of 1,4-dibromo-2,5-bis(bromomethyl)benzene, the molecules are linked by intermolecular Br⋯Br interactions, forming layered structures. rsc.org A key feature is the formation of Br₄ squares, demonstrating a strong directional preference in these halogen-halogen interactions. rsc.org

Table 2: Selected Crystallographic Data for 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form I)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2533(4) |

| b (Å) | 7.6436(6) |

| c (Å) | 8.0197(7) |

| α (°) | 86.840(7) |

| β (°) | 82.597(7) |

| γ (°) | 72.039(7) |

| V (ų) | 303.01(4) |

Data sourced from the crystallographic investigation of dimorphism in 1,4-dibromo-2,5-bis(bromomethyl)benzene. rsc.org

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal the planar nature of the benzene ring and the specific conformation of the bromomethyl group relative to the ring. Furthermore, it would elucidate the packing arrangement in the solid state, likely governed by a combination of van der Waals forces and halogen bonds (C-Br···Br), which would influence the material's melting point, density, and solubility.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

For this compound, mass spectrometry serves as a crucial tool for confirming its identity. A key characteristic in the mass spectrum of a polybrominated compound is the distinctive isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly equal abundance (~50.7% and ~49.3%, respectively). docbrown.info A molecule containing three bromine atoms, such as this compound, will exhibit a molecular ion peak cluster with four major signals (M, M+2, M+4, M+6) in an approximate intensity ratio of 1:3:3:1. The calculated molecular weight of the compound (C₇H₅Br₃) is approximately 328.83 g/mol .

Upon electron ionization, the molecule would not only show the molecular ion cluster but also undergo predictable fragmentation. These fragmentation pathways provide a fingerprint that aids in structural confirmation.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| Ion Formula | Description | Predicted m/z (Isotope Cluster) |

|---|---|---|

| [C₇H₅Br₃]⁺ | Molecular Ion (M⁺) | 326 / 328 / 330 / 332 |

| [C₇H₅Br₂]⁺ | Loss of a bromine radical (-Br) | 247 / 249 / 251 |

| [C₆H₄Br₂]⁺ | Loss of the bromomethyl radical (-CH₂Br) | 234 / 236 / 238 |

| [C₇H₄Br₂]⁺ | Loss of HBr | 246 / 248 / 250 |

The analysis of fragments containing one or two bromine atoms would show their own characteristic isotopic patterns (~1:1 and ~1:2:1 ratios, respectively), further corroborating the presence and number of bromine atoms in each fragment. docbrown.info This detailed fragmentation analysis is invaluable for distinguishing between isomers and confirming the successful synthesis of the target compound during reaction monitoring.

Theoretical and Computational Investigations of 1,2 Dibromo 4 Bromomethyl Benzene

Quantum Chemical Studies on Reactivity, Stability, and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in describing the reactivity and stability of molecules. For brominated benzenes, these studies reveal how the substitution pattern influences the electronic properties of the aromatic system.

Reactivity: The presence of bromine atoms and the bromomethyl group significantly alters the reactivity of the benzene (B151609) ring. Bromine is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance effects, where its lone pairs donate electron density to the ring. The bromomethyl group (-CH₂Br) is primarily an activating group that can be targeted in nucleophilic substitution reactions. Theoretical calculations help map the electron density and predict sites susceptible to electrophilic or nucleophilic attack.

Electronic Structure: The electronic structure is defined by the arrangement of molecular orbitals (MOs). In benzene, the six π-electrons occupy three stable bonding MOs. pressbooks.pub Substituents like bromine introduce their atomic orbitals into the system, modifying the energy levels and distribution of the MOs. This affects the molecule's ionization potential, electron affinity, and UV-visible absorption spectrum. Analysis of the molecular electrostatic potential (MEP) is particularly useful, as it maps regions of positive and negative charge on the molecule's surface, which is crucial for predicting non-covalent interactions. rsc.org

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

For a molecule like 1,2-dibromo-4-(bromomethyl)benzene, MD simulations could be used to model:

Nucleophilic Substitution: The reaction at the bromomethyl group, tracking the approach of a nucleophile, the formation of the transition state, and the departure of the bromide leaving group.

Conformational Dynamics: The rotation around the C-C bond connecting the bromomethyl group to the benzene ring, identifying the most stable conformations and the energy barriers between them.

Solvent Effects: Simulating the molecule in different solvents to understand how the solvent shell influences reactivity and the stability of reaction intermediates.

These simulations complement static quantum chemical calculations by providing a dynamic picture of molecular behavior, which is essential for a complete understanding of reaction kinetics and mechanisms.

Analysis of Halogen Bonding and Other Non-Covalent Interactions in Crystal Packing

The crystal structures of bromomethyl-substituted benzenes are heavily influenced by a network of non-covalent interactions. researchgate.netresearchgate.net X-ray crystallography studies on numerous analogues reveal that Br···Br contacts (halogen bonds) and C–H···Br hydrogen bonds are the dominant forces determining how the molecules arrange themselves in the solid state. researchgate.netnih.gov

Halogen Bonding (Br···Br Interactions): These interactions are crucial in the crystal packing of polybrominated compounds. nih.gov They occur when a region of positive electrostatic potential (the σ-hole) on one bromine atom is attracted to a region of negative potential on an adjacent bromine atom. These contacts are typically shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.7 Å). researchgate.netnih.gov

Br···Br interactions are generally classified into two main types:

Type I: This interaction is characterized by two equal C–Br···Br angles (θ₁ ≈ θ₂).

Type II: This interaction involves two different angles, with one C–Br···Br angle (θ₁) approaching 180° and the other (θ₂) approaching 90°. This geometry is considered a classic example of a halogen bond.

In the crystal structure of the related compound 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), molecules are linked by Br···Br interactions to form layers. rsc.org

Other Non-Covalent Interactions:

C–H···Br Hydrogen Bonds: The hydrogen atoms of the bromomethyl groups and the benzene ring can act as weak hydrogen bond donors, interacting with the bromine atoms of neighboring molecules. researchgate.net

π···π Stacking: In some arrangements, the aromatic rings of adjacent molecules can stack on top of each other, contributing to crystal stability. However, in many highly brominated compounds, the more directional Br···Br and C–H···Br interactions tend to dominate the packing motifs. researchgate.netresearchgate.net

The interplay of these forces dictates the final crystal architecture. For example, in 1,2-dibromo-4,5-dimethoxybenzene, C–Br···Br–C links govern the inter-columnar interactions within the crystal. nih.gov

Polymorphism and Crystal Energy Landscape Theory

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in materials science and pharmaceuticals.

A detailed investigation of 1,4-dibromo-2,5-bis(bromomethyl)benzene provides an excellent case study in polymorphism that illustrates the principles applicable to its isomers. rsc.orgrsc.org This compound was found to exist in two polymorphic forms, demonstrating how subtle changes in crystal packing can lead to different structures with varying thermodynamic stabilities. rsc.orgresearchgate.net

Key Findings from the Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene:

Two Polymorphs: Form I crystallizes in the triclinic space group P1, while Form II crystallizes in the monoclinic space group P2₁/c. rsc.orgrsc.org

Thermodynamic Relationship: The two forms are enantiotropically related, meaning there is a specific temperature at which their relative stability inverts. Form II is the thermodynamically stable form at room temperature, while Form I becomes stable at temperatures above approximately 135 °C. rsc.orgrsc.org This relationship is consistent with the "density rule," as the lower-temperature Form II has a higher density. rsc.org

Structural Differences: Although both polymorphs feature layers where molecules are connected by Br···Br interactions, the specific geometry and network of these contacts differ, leading to the distinct crystal systems. rsc.org

Crystal Energy Landscape: This theoretical concept involves calculating the lattice energies of many possible crystal structures for a given molecule. The resulting plot of energy versus structural parameters helps to predict which polymorphs are likely to be experimentally observable (those in deep energy minima). Such an analysis can rationalize why certain crystal forms are stable under specific conditions and can guide experimental efforts to discover new polymorphs.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The selective functionalization of the different C-Br bonds and the C-H bonds of the methyl group in 1,2-Dibromo-4-(bromomethyl)benzene is a significant challenge. The development of novel catalytic systems that can distinguish between these positions is a key area for future research.

One promising avenue is the use of shape-selective zeolite catalysts . These materials, particularly when combined with Lewis acids, have shown the ability to direct the para-bromination of aromatic substrates with high selectivity. mdpi.com Future work could focus on designing zeolites with pore structures specifically tailored to accommodate the 1,2-dibromo-4-(bromomethyl)phenyl scaffold, thereby enabling regioselective reactions at one of the bromine atoms or the bromomethyl group.

Another area of intense interest is the application of homogeneous catalysis . For instance, catalyst systems combining a tetraalkylammonium bromide with an oxidizing agent like meta-chloroperbenzoic acid have been shown to be effective for the selective oxidation of saturated C(sp³)–H bonds. chemicalbook.com Adapting such systems for the selective functionalization of the bromomethyl group in the presence of the aromatic bromine atoms would be a significant advancement.

Furthermore, the field of enzymatic catalysis offers exciting possibilities. Flavin-dependent halogenases (FDHs) have been engineered to perform site-selective and even atroposelective bromination of various substrates. nih.govrsc.org The directed evolution of these enzymes could yield biocatalysts capable of highly specific transformations on this compound, a feat that is difficult to achieve with traditional chemical methods.

| Catalytic System | Potential Application for this compound | Potential Advantages |

| Shape-Selective Zeolites | Regioselective functionalization of aromatic C-Br bonds. | High selectivity based on molecular shape, catalyst recyclability. |

| Homogeneous Bromine Redox Catalysis | Selective functionalization of the bromomethyl C-H bonds. | Mild reaction conditions, high functional group tolerance. |

| Flavin-Dependent Halogenases | Enantio- and regioselective bromination or other transformations. | High specificity, environmentally friendly conditions. |

Development of More Efficient and Atom-Economical Synthetic Pathways

While this compound is commercially available, the development of more efficient and atom-economical synthetic routes is crucial for its wider application. Current methods often rely on multi-step procedures that may generate significant waste.

Moreover, exploring alternative brominating agents to elemental bromine or N-bromosuccinimide (NBS) could lead to more sustainable processes. The use of catalytic amounts of bromine in conjunction with an in-situ regeneration system would be a significant step towards a greener synthesis.

The principles of atom economy should also guide the design of new synthetic pathways. This involves maximizing the incorporation of all atoms from the starting materials and reagents into the final product. Reactions that proceed via C-H activation, for instance, are highly atom-economical as they avoid the need for pre-functionalized substrates.

Expansion of Synthetic Utility in Advanced Materials Science and Supramolecular Chemistry

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of advanced materials and complex supramolecular architectures.

In the realm of materials science , this compound can serve as a precursor to functional polymers. The differential reactivity of the benzylic bromide and the aryl bromides allows for stepwise polymerization strategies. For example, the benzylic bromide can be used for the initial polymerization, followed by post-polymerization modification of the aryl bromide moieties through cross-coupling reactions. This approach could lead to the synthesis of novel conjugated polymers with tailored electronic and optical properties for applications in organic electronics. 20.210.105

The presence of multiple bromine atoms also makes this compound a candidate for the synthesis of flame-retardant materials . Brominated compounds are known to be effective flame retardants, and incorporating this unit into polymer backbones could enhance their fire resistance. nih.gov

In supramolecular chemistry , the bromine atoms can participate in halogen bonding , a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures. rsc.org By designing molecules that incorporate the 1,2-dibromo-4-(bromomethyl)phenyl scaffold, it may be possible to construct intricate supramolecular polymers, cages, or networks with interesting host-guest properties. The study of the crystal packing of related polybrominated benzene (B151609) derivatives has already highlighted the importance of Br⋯Br interactions in directing the solid-state arrangement of molecules.

| Application Area | Potential Use of this compound | Key Features and Advantages |

| Advanced Materials | Monomer for functional and conjugated polymers. | Tunable electronic properties, potential for flame retardancy. |

| Supramolecular Chemistry | Building block for self-assembling structures. | Directional control through halogen bonding, formation of complex architectures. |

In Silico Design and Prediction of New Chemical Transformations

Computational chemistry offers powerful tools for understanding and predicting the reactivity of molecules like this compound. The use of in silico methods is expected to play an increasingly important role in guiding future research.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict the reactivity of the different positions on the molecule. researchgate.net This can help in rationalizing observed selectivities in reactions and in predicting the most favorable sites for nucleophilic or electrophilic attack. Such theoretical studies can also be used to elucidate reaction mechanisms, for instance, by calculating the energy profiles of different possible pathways.

Furthermore, computational screening can be used to identify promising new applications for this compound. For example, by modeling the interaction of this compound-derived ligands with metal centers, it may be possible to design novel catalysts or metal-organic frameworks (MOFs).

In silico methods can also be used to predict the properties of materials derived from this compound. For instance, the electronic band gap, charge transport properties, and optical absorption spectra of polymers incorporating the 1,2-dibromo-4-(bromomethyl)phenyl unit can be calculated, providing valuable insights for the design of new materials for electronic devices. mdpi.com The combination of computational prediction and experimental validation will be a powerful strategy for accelerating the discovery of new chemical transformations and applications for this versatile building block.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.